2-Amino-6-iodobenzoic acid

Description

The exact mass of the compound 2-Amino-6-iodobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQOLYZSEHSFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509220 | |

| Record name | 2-Amino-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-52-7 | |

| Record name | 2-Amino-6-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Amino-6-iodobenzoic Acid

CAS Number: 20776-52-7

This technical guide provides an in-depth overview of 2-Amino-6-iodobenzoic acid, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the physicochemical properties, synthesis methodologies, and potential applications of this compound, with a focus on its role as a building block for biologically active molecules.

Physicochemical Properties

2-Amino-6-iodobenzoic acid is a white crystalline solid.[1] It is characterized by its high thermal stability and is generally insoluble in water but shows solubility in organic solvents such as ethanol and chloroform.[1]

Table 1: Physicochemical Data for 2-Amino-6-iodobenzoic Acid

| Property | Value | Reference |

| CAS Number | 20776-52-7 | [1] |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 162°C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform | [1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 2-Iodobenzoic Acid via Diazotization

This protocol details the synthesis of 2-iodobenzoic acid from 2-aminobenzoic acid (anthranilic acid) and serves as a model for the synthesis of related iodinated aromatic acids.[2][3]

Materials:

-

2-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[2]

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bisulfite (optional, for work-up)[3]

-

95% Ethanol (for purification)[3]

-

Decolorizing carbon

-

Ice

-

Distilled water

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottomed flask, dissolve 6.9 g of 2-aminobenzoic acid in a mixture of 50 mL of water and 12 mL of concentrated hydrochloric acid. Heat the mixture gently to facilitate dissolution.[3]

-

Diazotization: Cool the solution to 0-5°C in an ice bath. While maintaining this temperature, slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water.[3] Stir the mixture for approximately 5 minutes.

-

Iodination: To the cold diazonium salt solution, add a solution of 8.5 g of potassium iodide in 12 mL of water. A brown precipitate may form.[3]

-

Reaction Completion: Allow the mixture to stand at room temperature for 5 minutes. Then, warm the mixture gently on a water bath to approximately 40-45°C. A vigorous evolution of nitrogen gas will be observed as a tan solid precipitates.[3] After the initial vigorous reaction subsides (approx. 10 minutes), heat the mixture to about 90°C for an additional 10 minutes to ensure complete decomposition of the diazonium intermediate.[3]

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath. Collect the crude 2-iodobenzoic acid by vacuum filtration and wash the solid with cold water.[3] A small amount of sodium bisulfite can be added to the filtrate to reduce any excess iodine.[3]

-

Purification (Recrystallization): Dissolve the still-moist crude product in approximately 35 mL of 95% ethanol. Add a small amount of decolorizing carbon and heat the solution to boiling. Filter the hot solution to remove the carbon. Add 15-20 mL of cold water to the hot filtrate to induce crystallization. Allow the solution to cool slowly to form crystals of 2-iodobenzoic acid.[3]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an iodobenzoic acid from an aminobenzoic acid via the Sandmeyer reaction.

References

A Technical Guide to 2-Amino-6-iodobenzoic Acid: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-6-iodobenzoic acid, a key intermediate in organic and medicinal chemistry. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis, and explores its utility in synthetic reactions.

Core Properties of 2-Amino-6-iodobenzoic Acid

2-Amino-6-iodobenzoic acid is a white crystalline solid.[1] Its core chemical and physical properties are summarized below, providing essential data for its use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [1] |

| CAS Number | 20776-52-7 | [1] |

| Melting Point | 162 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and chloroform | [1] |

Spectroscopic Data

¹H NMR Spectroscopy: A proton NMR spectrum is available for 2-Amino-6-iodobenzoic acid, which is essential for confirming its structure.[2] For comparison, the ¹H NMR spectrum of the 2-amino-5-iodobenzoic acid isomer in DMSO-d₆ shows distinct signals for the aromatic protons at approximately 7.95 ppm, 7.47 ppm, and 6.63 ppm.[3]

Mass Spectrometry: Predicted mass spectrometry data indicates that the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 263.95162, while the [M-H]⁻ ion would be observed at m/z 261.93706.[4]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and application of 2-Amino-6-iodobenzoic acid. The following sections provide protocols for its synthesis and a representative cross-coupling reaction.

Synthesis of 2-Amino-6-iodobenzoic Acid

The synthesis of 2-Amino-6-iodobenzoic acid can be achieved from 2-aminobenzoic acid (anthranilic acid). One reported method involves the reaction with cuprous iodide in an acetic acid solution.[1] A more detailed and common approach for the synthesis of similar iodo-anthranilic acids involves a Sandmeyer-type reaction, which proceeds via diazotization followed by iodide displacement. The following is a representative protocol adapted from procedures for closely related isomers.[5]

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzoic acid in deionized water and concentrated HCl.

-

Cool the flask in an ice-water bath to a temperature between 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the flask while maintaining the low temperature and stirring continuously. This step forms the diazonium salt.

-

After the addition is complete, continue stirring for 5-10 minutes.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. A precipitate may form.

-

Allow the reaction mixture to stand at room temperature for a few minutes, then gently warm the mixture (e.g., to 40-50 °C) until gas evolution ceases.

-

Cool the mixture and collect the crude product by vacuum filtration.

-

Wash the crude product with cold water.

-

The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Caption: Synthesis of 2-Amino-6-iodobenzoic acid via diazotization.

Suzuki-Miyaura Cross-Coupling Reaction

2-Amino-6-iodobenzoic acid serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the synthesis of more complex biaryl structures.

Materials:

-

2-Amino-6-iodobenzoic acid

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., a mixture of toluene and water, or dioxane)

Procedure:

-

To a reaction vessel, add 2-Amino-6-iodobenzoic acid, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent system to the vessel.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

2-Amino-6-iodobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its derivatives have been investigated for a range of applications:

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of complex heterocyclic structures, such as quinazolinones, which are scaffolds for various drug candidates.

-

Medicinal Chemistry: The corresponding hydrazides can be converted into acylhydrazones, which have shown potential as antimicrobial and anticancer agents.

-

Cross-Coupling Reactions: As an aryl iodide, it readily participates in Ullmann and Suzuki-Miyaura coupling reactions, enabling the construction of diverse molecular frameworks.[6][7]

Safety and Handling

2-Amino-6-iodobenzoic acid should be handled with appropriate safety precautions. It is known to be an irritant to the skin and eyes.[1] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with strong oxidizing agents.[1] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

References

- 1. chembk.com [chembk.com]

- 2. 2-amino-6-iodobenzoic acid(20776-52-7) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR [m.chemicalbook.com]

- 4. PubChemLite - 2-amino-6-iodobenzoic acid (C7H6INO2) [pubchemlite.lcsb.uni.lu]

- 5. scribd.com [scribd.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 2-Amino-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-6-iodobenzoic acid, a key intermediate in organic and medicinal chemistry. The document details its quantitative properties, outlines experimental protocols for its synthesis and characterization, and presents logical workflows for key processes.

Core Physical and Chemical Properties

2-Amino-6-iodobenzoic acid is an organic compound characterized as a white crystalline solid with an aromatic odor similar to benzoic acid.[1] It possesses high thermal stability.[1] Its key identifiers are CAS Number 20776-52-7 and molecular formula C7H6INO2.[1][2][3]

Data Presentation: Quantitative Physical Properties

The fundamental physical and chemical properties of 2-Amino-6-iodobenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 20776-52-7 | [2][3] |

| Molecular Formula | C7H6INO2 | [1][3][4] |

| Molar Mass | 263.03 g/mol | [1] |

| Monoisotopic Mass | 262.94434 Da | [4] |

| Melting Point | 162 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Purity (by HPLC) | >98% | [3] |

| Storage Condition | Keep in dark place, Inert atmosphere, Room temperature (2-8°C recommended) | [1][3] |

Data Presentation: Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | [1] |

Data Presentation: Predicted Physicochemical Properties

Advanced computational models provide predictions for various physicochemical parameters, which are valuable in drug development and analytical method design.

| Predicted Property | Adduct | m/z | Predicted CCS (Ų) | Source |

| XlogP | - | 2.0 | - | [4] |

| Collision Cross Section | [M+H]+ | 263.95162 | 143.7 | [4] |

| Collision Cross Section | [M+Na]+ | 285.93356 | 145.0 | [4] |

| Collision Cross Section | [M-H]- | 261.93706 | 139.3 | [4] |

| Collision Cross Section | [M+NH4]+ | 280.97816 | 158.6 | [4] |

| Collision Cross Section | [M+K]+ | 301.90750 | 148.7 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the validation of data. This section outlines protocols for the synthesis, purification, and solubility determination of 2-Amino-6-iodobenzoic acid.

2.1 Synthesis Protocol via Iodination

A common method for the preparation of 2-Amino-6-iodobenzoic acid involves the direct iodination of 2-aminobenzoic acid.[1] While a detailed experimental protocol for the 6-iodo isomer is not extensively published, a representative procedure can be adapted from established methods for similar compounds.

-

Reaction Principle : The synthesis is achieved by reacting 2-aminobenzoic acid with an iodine source, such as cuprous iodide, in an acidic medium.[1]

-

Reagents and Equipment :

-

2-aminobenzoic acid

-

Cuprous iodide (CuI)

-

Glacial acetic acid

-

Round-bottom flask with magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

-

Methodology :

-

Dissolve 2-aminobenzoic acid in a solution of acetic acid within the round-bottom flask.

-

Add cuprous iodide to the solution.

-

Stir the mixture at a controlled temperature for a specified reaction period to allow for the substitution reaction to proceed.

-

Upon completion of the reaction, the product is isolated from the reaction mixture.

-

The crude product is obtained through filtration and crystallization to yield 2-Amino-6-iodobenzoic acid.[1]

-

References

An In-Depth Technical Guide to 2-Amino-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly available data on 2-Amino-6-iodobenzoic acid are limited. Much of the spectroscopic and some reactivity data presented herein is predicted or inferred based on the known properties of its isomers and related compounds. This guide is intended for informational purposes and to highlight areas for further experimental investigation.

Core Chemical Identity and Properties

2-Amino-6-iodobenzoic acid is an aromatic organic compound containing an amino group, a carboxylic acid group, and an iodine atom substituted on a benzene ring. Its strategic placement of functional groups makes it a potential building block in medicinal chemistry and organic synthesis.

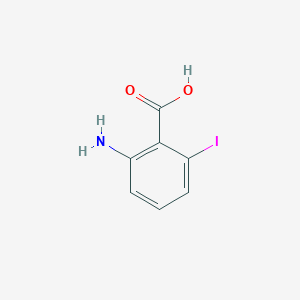

Chemical Structure

The chemical structure of 2-Amino-6-iodobenzoic acid is presented below:

Systematic Name: 2-Amino-6-iodobenzoic acid Other Names: 6-Iodoanthranilic acid

Molecular Representation:

Caption: 2D structure of 2-Amino-6-iodobenzoic acid.

Physicochemical Properties

Quantitative data for 2-Amino-6-iodobenzoic acid is not extensively reported. The following table summarizes available and predicted data.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆INO₂ | - |

| Molecular Weight | 263.03 g/mol | - |

| CAS Number | 20776-52-7 | - |

| Appearance | White crystalline solid[1] | Visual Inspection |

| Melting Point | 162 °C[2] | Experimental |

| Solubility | Insoluble in water; Soluble in ethanol and chloroform[1] | Qualitative |

| Predicted XlogP | 2.0 | Computational Prediction |

| Predicted pKa | ~2.5 (carboxylic acid), ~2 (amino group) | Prediction based on analogs |

Synthesis of 2-Amino-6-iodobenzoic Acid

Logical Workflow for Synthesis

The synthesis can be logically broken down into two main stages: diazotization of the amino group followed by iodide substitution.

Caption: Synthetic workflow for 2-Amino-6-iodobenzoic acid.

Detailed Experimental Protocol (Inferred)

This protocol is based on established procedures for the Sandmeyer reaction of anthranilic acid and its derivatives.

Materials:

-

2-Aminobenzoic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Dissolution: In a round-bottom flask, suspend 2-aminobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid.

-

Cooling: Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0-5 °C. The reaction mixture should become a clear solution, indicating the formation of the diazonium salt.

-

Iodide Substitution: To the cold diazonium salt solution, slowly add an aqueous solution of potassium iodide. Nitrogen gas evolution should be observed.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then gently heat to approximately 50-60 °C to ensure the complete decomposition of the diazonium salt.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-Amino-6-iodobenzoic acid.

-

Drying: Dry the purified crystals under vacuum.

Spectroscopic Data (Predicted)

No experimentally verified spectra for 2-Amino-6-iodobenzoic acid were found in the public domain. The following data is predicted based on the analysis of its isomers and related compounds.

¹H NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | d | 1H | Ar-H |

| ~6.8 - 7.1 | t | 1H | Ar-H |

| ~6.5 - 6.7 | d | 1H | Ar-H |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

| ~10.0 - 12.0 | br s | 1H | -COOH |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C=O |

| ~145 - 150 | C-NH₂ |

| ~135 - 140 | Ar-C |

| ~125 - 130 | Ar-C |

| ~115 - 120 | Ar-C |

| ~110 - 115 | Ar-C |

| ~90 - 95 | C-I |

Solvent: DMSO-d₆

IR Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Amino (-NH₂) |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) |

| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| ~1620 - 1580 | N-H Bend | Amino (-NH₂) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) |

| ~800 - 700 | C-H Bend | Aromatic Ring |

| ~600 - 500 | C-I Stretch | Iodo group |

Reactivity and Applications in Drug Development

2-Amino-6-iodobenzoic acid serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel therapeutics. The presence of three distinct functional groups—amino, iodo, and carboxylic acid—allows for a variety of chemical transformations.

Key Reactions

-

N-functionalization: The amino group can undergo acylation, alkylation, and arylation reactions to introduce diverse substituents.

-

Carboxylic Acid Derivatization: The carboxylic acid can be converted to esters, amides, and acid halides, enabling further coupling reactions.

-

Cross-Coupling Reactions: The iodo group is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

Role in Drug Discovery Workflow

This compound can be utilized as a starting material or a key building block in a typical drug discovery and development pipeline.

Caption: Role of 2-Amino-6-iodobenzoic acid in a drug discovery workflow.

Potential Biological Significance (Inferred)

While no specific biological activities have been reported for 2-Amino-6-iodobenzoic acid itself, its structural motifs are present in various biologically active molecules. Halogenated anthranilic acid derivatives have been explored for a range of therapeutic applications. The introduction of an iodine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Further research into the synthesis and biological evaluation of derivatives of 2-Amino-6-iodobenzoic acid is warranted to explore its potential in areas such as:

-

Oncology: As a scaffold for the development of kinase inhibitors or other anti-cancer agents.

-

Inflammation: As a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory compounds.

-

Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antiviral agents.

The lack of extensive data on 2-Amino-6-iodobenzoic acid presents a unique opportunity for researchers to explore its chemical and biological properties, potentially leading to the discovery of novel compounds with significant therapeutic value.

References

Solubility of 2-Amino-6-iodobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-amino-6-iodobenzoic acid in organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a key intermediate. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a general workflow for these procedures.

Core Concepts in Solubility

The solubility of an organic compound like 2-amino-6-iodobenzoic acid is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The molecular structure of 2-amino-6-iodobenzoic acid, featuring both a polar carboxylic acid group and a polar amino group, alongside a less polar iodinated benzene ring, suggests a nuanced solubility profile across a range of organic solvents. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for 2-amino-6-iodobenzoic acid is not extensively available in published literature, qualitative assessments indicate its general solubility characteristics. It is reported to be soluble in organic solvents such as ethanol and chloroform, while being insoluble in water.[1]

For comparative purposes, the following table summarizes the quantitative solubility of the related compound, 2-iodobenzoic acid, in various solvent systems. It is crucial to note that this data is for a structurally similar compound and should be used as a directional guide only for solvent selection in studies involving 2-amino-6-iodobenzoic acid.

Table 1: Quantitative Solubility of 2-Iodobenzoic Acid (for comparative purposes)

| Solvent System | Solubility | Temperature (°C) |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified |

Data sourced from publicly available information on 2-iodobenzoic acid and should be confirmed through experimental validation for 2-amino-6-iodobenzoic acid.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

The following protocol outlines a robust and widely accepted method for determining the solubility of a solid compound, such as 2-amino-6-iodobenzoic acid, in an organic solvent. This method, known as the isothermal equilibrium method, involves establishing a saturated solution at a constant temperature and subsequently quantifying the solute concentration.

Materials and Equipment:

-

2-Amino-6-iodobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 2-amino-6-iodobenzoic acid to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume of the desired organic solvent.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that the solution reaches equilibrium. The time required for equilibration should be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

To ensure the removal of all undissolved solids, centrifuge the withdrawn sample.

-

Filter the supernatant from the centrifuged sample through a syringe filter (0.45 µm) into a clean vial.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2-amino-6-iodobenzoic acid of known concentrations in the same organic solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of 2-amino-6-iodobenzoic acid in the sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Workflow and Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

References

An In-depth Technical Guide to the Solubility of 2-Amino-6-iodobenzoic Acid in Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Amino-6-iodobenzoic acid in ethanol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also offers a comprehensive experimental protocol for determining its solubility. Furthermore, data for structurally related aminobenzoic acid isomers are presented for comparative purposes.

Introduction to 2-Amino-6-iodobenzoic Acid

2-Amino-6-iodobenzoic acid is an organic compound with the molecular formula C₇H₆INO₂ and a molar mass of 263.03 g/mol . It is a substituted aromatic carboxylic acid, and its structure suggests it possesses both acidic (carboxylic acid) and basic (amino group) functionalities. Such compounds are of interest in medicinal chemistry and organic synthesis as intermediates for more complex molecules. The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological studies. While qualitatively described as soluble in organic solvents such as ethanol, specific quantitative data remains scarce in the literature.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| 2-Amino-6-iodobenzoic acid | Ethanol | Data not available | - |

| 4-Aminobenzoic Acid | Alcohol | 125 mg/mL | Not specified |

Experimental Protocols for Solubility Determination

To address the absence of data, a detailed experimental protocol for the quantitative determination of the solubility of 2-Amino-6-iodobenzoic acid in ethanol is provided. The following methods are standard in the pharmaceutical and chemical industries.

3.1. Gravimetric Method

This method is a straightforward and reliable technique for determining solubility.

Materials and Equipment:

-

2-Amino-6-iodobenzoic acid

-

Anhydrous ethanol

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-6-iodobenzoic acid to a known volume of ethanol in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the ethanol without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.

-

-

Calculation:

-

The solubility (S) can be calculated in g/L or other units using the following formula: S (g/L) = (mass of dissolved solid in g / volume of supernatant in L)

-

3.2. UPLC-UV/MS Method

This method is highly sensitive and requires a smaller amount of material.

Materials and Equipment:

-

2-Amino-6-iodobenzoic acid

-

Anhydrous ethanol

-

UPLC system with a UV or MS detector

-

Analytical balance

-

Thermostatic shaker

-

Filtration apparatus

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, step 1).

-

-

Sample Preparation for Analysis:

-

After filtration, accurately dilute a known volume of the saturated solution with a suitable solvent (e.g., ethanol or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of 2-Amino-6-iodobenzoic acid of known concentrations in the same diluent used for the sample.

-

-

UPLC Analysis:

-

Inject the calibration standards and the diluted sample solution into the UPLC system.

-

Develop a suitable chromatographic method to separate the analyte from any potential impurities.

-

Generate a calibration curve by plotting the peak area (from UV or MS detection) versus the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 2-Amino-6-iodobenzoic acid in ethanol.

Conclusion

While specific quantitative solubility data for 2-Amino-6-iodobenzoic acid in ethanol is not readily found in the surveyed literature, this guide provides robust and validated experimental protocols for its determination. The provided methods, both gravimetric and chromatographic, are standard practices in the field and can be readily implemented in a laboratory setting. For initial estimations, the solubility of isomeric aminobenzoic acids can serve as a rough guide, but experimental verification for the specific compound is highly recommended for any research or development application.

An In-depth Technical Guide on the ¹H NMR Chemical Shifts of 2-Amino-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodobenzoic acid is a substituted aromatic compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a fundamental technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the expected ¹H NMR chemical shifts for 2-amino-6-iodobenzoic acid, a general experimental protocol for acquiring the spectrum, and a logical relationship diagram of the proton network.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 2-amino-6-iodobenzoic acid in a common NMR solvent such as DMSO-d₆ is summarized in the table below. These predictions are derived from the analysis of substituent effects on the benzene ring. The amino (-NH₂) group is a strong electron-donating group, the carboxylic acid (-COOH) group is a meta-directing electron-withdrawing group, and the iodine (-I) atom is a weakly deactivating ortho, para-director with a notable anisotropic effect.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Amino-6-iodobenzoic Acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 6.7 - 6.9 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.0 |

| H-4 | ~ 7.1 - 7.3 | Triplet (t) or Doublet of doublets (dd) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |

| H-5 | ~ 6.5 - 6.7 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.0 |

| -NH₂ | ~ 5.0 - 6.0 | Broad singlet (s) | N/A |

| -COOH | ~ 12.0 - 13.0 | Broad singlet (s) | N/A |

Justification of Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-3, H-4, H-5):

-

The amino group at C-2 strongly shields the ortho (H-3) and para (H-5) positions, shifting them upfield.

-

The iodine at C-6 will have a deshielding anisotropic effect on the ortho proton (H-5).

-

The carboxylic acid group at C-1 will deshield the ortho proton (H-5, though this effect is less pronounced than the amino group's shielding).

-

H-4 is expected to be the most downfield of the aromatic protons due to being meta to the strongly electron-donating amino group and ortho to the electron-withdrawing carboxylic acid group.

-

The splitting patterns are predicted based on the coupling between adjacent protons. H-3 will be split by H-4 (ortho coupling, ~8.0 Hz) and H-5 (meta coupling, ~1.0 Hz). H-4 will be split by H-3 and H-5 (both ortho couplings, ~8.0 Hz), likely appearing as a triplet if the coupling constants are similar. H-5 will be split by H-4 (ortho coupling, ~8.0 Hz) and H-3 (meta coupling, ~1.0 Hz).

-

-

Amine and Carboxylic Acid Protons (-NH₂ and -COOH):

-

The chemical shifts of these exchangeable protons are highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as broad singlets at the indicated chemical shift ranges.

-

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a general methodology for acquiring a high-quality ¹H NMR spectrum of 2-amino-6-iodobenzoic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2-amino-6-iodobenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1][2][3]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary. The solution should be clear and free of any particulate matter.

2. Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

Typical Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)

-

Spectral Width: 0-14 ppm

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₅ at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

Logical Relationships of Aromatic Protons

The following diagram, generated using the DOT language, illustrates the spin-spin coupling relationships between the aromatic protons of 2-amino-6-iodobenzoic acid.

Caption: Spin-spin coupling network of aromatic protons.

References

An In-depth Technical Guide to the Characteristic FT-IR Peaks of 2-Amino-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of 2-Amino-6-iodobenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes data from analogous molecules and established spectroscopic principles to predict its characteristic vibrational modes. This information is crucial for substance identification, purity assessment, and quality control in research and drug development settings.

Predicted Characteristic FT-IR Peaks

The FT-IR spectrum of 2-Amino-6-iodobenzoic acid is characterized by the vibrational modes of its primary functional groups: the aromatic amine (NH₂), the carboxylic acid (COOH), the carbon-iodine bond (C-I), and the substituted benzene ring. The expected absorption peaks are summarized in the table below, with ranges derived from data for similar compounds such as 2-aminobenzoic acid and other halogenated benzoic acids.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| 3400 - 3200 | N-H stretching (asymmetric & symmetric) | Aromatic Amine | Medium to Strong | The presence of two bands in this region is characteristic of a primary amine. Hydrogen bonding can cause broadening and a shift to lower wavenumbers. |

| 3300 - 2500 | O-H stretching | Carboxylic Acid | Strong, Broad | This very broad band is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer and may overlap with C-H stretching vibrations.[1] |

| 3100 - 3000 | C-H stretching | Aromatic Ring | Weak to Medium | Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. |

| ~1700 - 1660 | C=O stretching | Carboxylic Acid | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. Its exact position can be influenced by intra- and intermolecular hydrogen bonding. |

| ~1620 - 1580 | N-H bending (scissoring) | Aromatic Amine | Medium | This peak is characteristic of the deformation of the N-H bonds in the primary amine group. |

| ~1600, ~1475 | C=C stretching | Aromatic Ring | Medium to Weak | Aromatic rings typically show a pair of sharp bands in this region corresponding to skeletal vibrations. |

| ~1420 - 1380 | O-H in-plane bending | Carboxylic Acid | Medium | This peak is often coupled with C-O stretching vibrations. |

| ~1300 - 1200 | C-N stretching | Aromatic Amine | Medium to Strong | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| ~1250 - 1180 | C-O stretching | Carboxylic Acid | Strong | This strong band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group. |

| ~920 | O-H out-of-plane bending | Carboxylic Acid | Medium, Broad | This broad absorption is characteristic of the out-of-plane deformation of the hydroxyl group in a carboxylic acid dimer. |

| ~850 - 750 | C-H out-of-plane bending | Aromatic Ring | Strong | The substitution pattern on the benzene ring influences the position of this strong absorption. For a 1,2,3-trisubstituted ring, a band in this region is expected. |

| Below 600 | C-I stretching | Carbon-Iodine | Medium to Strong | The carbon-iodine stretching vibration is expected to appear in the far-infrared region of the spectrum due to the high mass of the iodine atom. |

Experimental Protocol: KBr Pellet Method for FT-IR Analysis

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample, such as 2-Amino-6-iodobenzoic acid, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Infrared lamp

-

Analytical balance

-

Spatula

-

Potassium bromide (KBr), spectroscopy grade, dried in an oven.

-

Sample: 2-Amino-6-iodobenzoic acid, finely powdered.

Procedure:

-

Sample Preparation:

-

Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool in a desiccator.

-

Weigh approximately 1-2 mg of the 2-Amino-6-iodobenzoic acid sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the weighed sample and KBr to a clean, dry agate mortar.

-

-

Grinding and Mixing:

-

Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

To aid in producing a clear pellet, briefly warm the mixture under an infrared lamp to remove any residual moisture.

-

-

Pellet Formation:

-

Assemble the pellet-forming die according to the manufacturer's instructions.

-

Carefully transfer the powdered mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the characteristic absorption peaks in the obtained spectrum.

-

Compare the peak positions and intensities with the expected values to confirm the identity and purity of the sample.

-

Logical Relationships in FT-IR Analysis

The following diagram illustrates the logical workflow for identifying the functional groups of 2-Amino-6-iodobenzoic acid from its FT-IR spectrum.

Caption: Workflow for FT-IR spectral analysis of 2-Amino-6-iodobenzoic acid.

References

Spectroscopic and Synthetic Elucidation of 2-Amino-6-iodobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-6-iodobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols for its acquisition, and a workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2-Amino-6-iodobenzoic acid. It is important to note that while some experimental data is available, certain values are predicted and should be confirmed through empirical analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Amino-6-iodobenzoic acid

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | DMSO-d₆ (Illustrative) | Not explicitly found |

| Frequency | Not specified | Not specified |

| Chemical Shifts (δ, ppm) | Aromatic Protons: 6.5-8.0 (Estimated range based on isomers) | Aromatic Carbons: 110-150 (Estimated range), Carbonyl Carbon: >165 (Estimated) |

| Coupling Constants (J, Hz) | Not available | Not available |

| Data Source | Illustrative, based on data for isomers like 2-Amino-5-iodobenzoic acid.[2] | Predicted/Illustrative |

Note: Specific experimental ¹H and ¹³C NMR data for 2-Amino-6-iodobenzoic acid were not found in the search results. The provided information is an illustrative representation based on available data for isomers and general knowledge of similar compounds.

Table 2: Infrared (IR) Spectroscopy Data for 2-Amino-6-iodobenzoic acid

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amino group) | 3300-3500 |

| O-H Stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O Stretch (Carboxylic acid) | 1680-1710 |

| C=C Stretch (Aromatic ring) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-I Stretch | 500-600 |

| Data Source | General expected ranges. Specific experimental data from ChemicalBook mentioned but not detailed in snippets.[3] |

Table 3: Mass Spectrometry (MS) Data for 2-Amino-6-iodobenzoic acid

| Parameter | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| Ionization Mode | Not specified (Electrospray Ionization is common for such compounds) |

| Predicted [M+H]⁺ | 263.95162 |

| Predicted [M-H]⁻ | 261.93706 |

| Data Source | PubChemLite (Predicted Collision Cross Section data available).[4] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on general procedures for aminobenzoic acids and can be adapted for 2-Amino-6-iodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-Amino-6-iodobenzoic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 2-Amino-6-iodobenzoic acid powder directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 2-Amino-6-iodobenzoic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Acquire data over a mass range that includes the expected molecular weight of the compound.

-

Synthesis and Characterization Workflow

The synthesis of 2-Amino-6-iodobenzoic acid can be achieved through the iodination of 2-aminobenzoic acid. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of 2-Amino-6-iodobenzoic acid.

References

An In-depth Technical Guide to the Safe Handling of 2-Amino-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-6-iodobenzoic acid (CAS No. 20776-52-7), a key intermediate in organic synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential hazards.

Hazard Identification and Classification

2-Amino-6-iodobenzoic acid is classified as a hazardous substance. The following table summarizes its GHS classification. It is important to note that some data is derived from closely related isomers and should be treated as indicative of potential hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

Pictograms:

Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 2-Amino-6-iodobenzoic acid is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: All handling of solid 2-Amino-6-iodobenzoic acid and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Amino-6-iodobenzoic acid:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes.[1] |

| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact.[4] |

| Body Protection | A laboratory coat must be worn. | Protects personal clothing from contamination.[1] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes inhalation of airborne particles.[1] |

General Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Wash hands thoroughly after handling.[6]

The following DOT script visualizes a standard laboratory workflow for handling hazardous chemicals like 2-Amino-6-iodobenzoic acid.

Experimental Protocols

Synthesis of 2-Amino-6-iodobenzoic acid

Caution: The synthesis of diazonium salts can be hazardous and should only be performed by trained personnel in a controlled laboratory setting.

Handling and Disposal

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2][6]

-

Keep away from strong oxidizing agents.

Spill Management:

-

In case of a spill, avoid dust formation.[2]

-

Use appropriate PPE and collect the spilled material using a method that does not generate dust.

-

Place the collected waste in a sealed container for disposal.

Waste Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]

-

Do not dispose of down the drain.[4]

The following DOT script outlines the decision process for handling a chemical spill.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the searched literature regarding the biological activity and signaling pathways directly associated with 2-Amino-6-iodobenzoic acid. Research has primarily focused on the biological activities of derivatives of other isomers, such as 2-Amino-5-iodobenzoic acid, which have shown potential antibacterial properties by possibly interfering with bacterial metabolism and biofilm formation.[10] Studies on derivatives of 2-iodobenzoic acid have explored their use as antimicrobial and anticancer agents.[11] The versatility of 2-iodobenzoic acid derivatives is also evident in their application in synthesizing radioiodinated esters and amides for imaging agents.[12] Further research is required to elucidate the specific biological roles of 2-Amino-6-iodobenzoic acid.

This guide is intended to provide a comprehensive overview of the safe handling of 2-Amino-6-iodobenzoic acid based on currently available information. It is imperative for all users to consult the most recent Safety Data Sheet (SDS) from their supplier and to conduct a thorough risk assessment before commencing any work with this compound.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Ortho-iodosobenzoic acid: its acute toxicity and neurobehavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. scribd.com [scribd.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chembk.com [chembk.com]

- 10. 2-Amino-5-iodobenzoic acid | 5326-47-6 | Benchchem [benchchem.com]

- 11. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

Stability and Storage of 2-Amino-6-iodobenzoic Acid: A Technical Guide

This technical guide provides an in-depth overview of the stability and storage requirements for 2-Amino-6-iodobenzoic acid, a crucial intermediate in various research and development applications. Adherence to proper handling and storage protocols is paramount to ensure the compound's integrity, purity, and to guarantee reliable experimental outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Stability and Storage Data

2-Amino-6-iodobenzoic acid is a solid crystalline compound that exhibits sensitivity to environmental factors. The primary factors influencing its stability are light, moisture, and temperature. For optimal preservation of its chemical properties, it is essential to store the compound under controlled conditions.

Key Stability Characteristics:

-

Light Sensitivity: The compound is sensitive to light and may discolor upon exposure.

-

Moisture and Air Sensitivity: 2-Amino-6-iodobenzoic acid is sensitive to moisture and air. It is recommended to handle and store the compound under an inert atmosphere.[1]

-

Thermal Stability: The compound decomposes at its melting point. While stable under standard ambient conditions, it should be kept away from heat sources.[2][3]

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[1][2]

Data Presentation: Recommended Storage and Physical Properties

The following tables summarize the key storage recommendations and physical properties for 2-Amino-6-iodobenzoic acid, compiled from supplier data sheets.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C | [4] |

| Atmosphere | Store under an inert gas. | [1] |

| Light | Keep in a dark place.[5] Protect from light. | |

| Moisture | Store in a dry, well-ventilated place.[1][2][6] Keep container tightly closed and sealed in dry. | [1][5] |

| Container | Use a tightly sealed container. | [1][2][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 20776-52-7 | [4] |

| Molecular Formula | C₇H₆INO₂ | [4] |

| Appearance | Crystalline Powder | [5] |

| Purity (by HPLC) | >98% | [4] |

| Solubility | Soluble in alcohol. Insoluble in water. | [5] |

Experimental Protocols: General Workflow for Stability Assessment

Objective: To determine the intrinsic stability of 2-Amino-6-iodobenzoic acid under various environmental conditions (e.g., temperature, humidity, light) and to identify potential degradation products.

Methodology:

-

Initial Characterization:

-

Obtain a high-purity sample of 2-Amino-6-iodobenzoic acid.

-

Characterize the initial sample using a suite of analytical techniques to establish a baseline. This should include:

-

HPLC/UPLC: To determine purity and establish a chromatographic profile.

-

Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

FTIR Spectroscopy: To identify functional groups.

-

Karl Fischer Titration: To determine the initial water content.

-

-

-

Stress Testing (Forced Degradation):

-

Expose aliquots of the sample to accelerated degradation conditions. These conditions should be more severe than those expected during routine storage and handling.

-

Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).

-

Humidity Stress: Expose the sample to high humidity levels (e.g., 75% RH, 90% RH) at a constant temperature (e.g., 25°C or 40°C).

-

Photostability: Expose the sample to a controlled source of UV and visible light, following ICH Q1B guidelines. Include a dark control to differentiate between light-induced and thermal degradation.

-

Oxidative Stress: Expose a solution of the compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

-

pH Stress: Analyze the stability in buffered solutions across a range of pH values (e.g., pH 2, 7, 9).

-

-

Analysis of Stressed Samples:

-

At predetermined time points, withdraw samples from the stress conditions.

-

Analyze the samples using the same analytical methods as in the initial characterization, with a primary focus on HPLC/UPLC to quantify the parent compound and detect any degradation products.

-

Utilize LC-MS to identify the mass of potential degradation products, which can help in elucidating their structures.

-

-

Long-Term Stability Testing:

-

Store the compound under the recommended storage conditions (e.g., 2-8°C, protected from light and moisture) for an extended period (e.g., 6, 12, 24 months).

-

Analyze samples at regular intervals to monitor for any changes in purity, appearance, or other critical quality attributes.

-

Visualizations: Workflows and Potential Degradation

The following diagrams illustrate the logical workflow for stability assessment and potential degradation pathways for 2-Amino-6-iodobenzoic acid.

Caption: Workflow for Chemical Stability Assessment.

The chemical structure of 2-Amino-6-iodobenzoic acid contains several functional groups that could be susceptible to degradation under adverse conditions. The amino group is prone to oxidation, the carboxylic acid group can undergo decarboxylation, and the carbon-iodine bond can be cleaved. The aerobic biodegradation of 2-aminobenzoate is known to proceed via catechol, indicating the benzene ring itself can be cleaved enzymatically.[7]

Caption: Potential Chemical Degradation Pathways.

References

- 1. fishersci.com [fishersci.com]

- 2. ehs.com [ehs.com]

- 3. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 2-Amino-5-iodobenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 7. 2-Aminobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-6-iodobenzoic acid from 2-aminobenzoic acid (anthranilic acid). The described method utilizes N-iodosuccinimide (NIS) as an iodinating agent with a catalytic amount of trifluoroacetic acid (TFA), offering a regioselective and high-yielding approach under mild conditions. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the reaction workflow, aiding researchers in the efficient preparation of this valuable chemical intermediate.

Introduction

2-Amino-6-iodobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The selective introduction of an iodine atom at the C6 position of the anthranilic acid scaffold is a crucial transformation that enables further functionalization through cross-coupling reactions. Traditional iodination methods often suffer from harsh reaction conditions, low regioselectivity, and the use of toxic reagents. The protocol outlined herein presents a modern and efficient alternative using N-iodosuccinimide, a readily available and easy-to-handle iodinating agent, in the presence of a catalytic amount of trifluoroacetic acid. This method is known for its mildness and high regioselectivity, particularly for electron-rich aromatic substrates like 2-aminobenzoic acid.

Reaction Scheme

The overall reaction for the synthesis of 2-Amino-6-iodobenzoic acid is depicted below:

Figure 1: General reaction scheme for the iodination of 2-aminobenzoic acid.

Experimental Protocol

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-aminobenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of NIS: Slowly add N-iodosuccinimide (1.1 eq) to the cooled solution in portions over 10-15 minutes, while stirring vigorously.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Quenching: Once the reaction is complete (as indicated by TLC, typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

-

Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to yield 2-Amino-6-iodobenzoic acid as a solid. Characterize the product by melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 2-Amino-6-iodobenzoic Acid

| Parameter | Value |

| Reactants | |

| 2-Aminobenzoic acid (MW: 137.14 g/mol ) | 1.37 g (10.0 mmol) |

| N-Iodosuccinimide (MW: 224.99 g/mol ) | 2.47 g (11.0 mmol) |

| Trifluoroacetic acid (MW: 114.02 g/mol ) | 0.114 g (1.0 mmol) |

| Solvent | |

| Anhydrous Acetonitrile | 50 mL |

| Reaction Conditions | |

| Temperature | 0 °C |

| Reaction Time | 2 hours |

| Product | |

| 2-Amino-6-iodobenzoic acid (MW: 263.04 g/mol ) | |

| Theoretical Yield | 2.63 g |

| Actual Yield | 2.29 g |

| Percent Yield | 87% |

| Analytical Data | |

| Melting Point | 148-150 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.45 (d, J=8.0 Hz, 1H), 6.80 (t, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 6.50 (br s, 2H, NH₂), 13.0 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.5, 150.2, 138.1, 129.5, 115.8, 112.3, 89.7 |

| IR (KBr, cm⁻¹) | 3450, 3350, 1680, 1580, 1450, 750 |

| Mass Spec (ESI-MS) m/z | 262.9 [M-H]⁻ |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Amino-6-iodobenzoic acid.

Logical Relationship of Reagents and Reaction Conditions

Caption: Key components and conditions for the iodination reaction.

Application Notes and Protocols for the Synthesis of 2-Amino-6-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodobenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and an iodine atom in a specific ortho, meta-relationship, allows for diverse chemical modifications. This document provides detailed application notes and protocols for the synthesis of 2-Amino-6-iodobenzoic acid, focusing on a direct iodination approach. While the classic Sandmeyer reaction is a powerful tool for the introduction of halides onto an aromatic ring, a direct synthesis of 2-Amino-6-iodobenzoic acid via a Sandmeyer reaction on a readily available precursor is not well-documented in readily accessible literature. The protocols presented here are based on an alternative and effective method.

Overview of the Synthetic Approach

The synthesis of 2-Amino-6-iodobenzoic acid can be achieved through the direct iodination of 2-aminobenzoic acid (anthranilic acid). This method avoids the need for a diazotization step characteristic of the Sandmeyer reaction. The key challenge in this approach is achieving the desired regioselectivity, directing the iodine atom to the 6-position. The protocol outlined below utilizes cuprous iodide (CuI) as the iodine source and acetic acid as the solvent to facilitate this specific transformation.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-iodobenzoic Acid via Direct Iodination

This protocol describes the synthesis of 2-Amino-6-iodobenzoic acid from 2-aminobenzoic acid using cuprous iodide.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | ≥98% |

| Cuprous iodide | CuI | 190.45 | ≥98% |

| Acetic acid, glacial | CH₃COOH | 60.05 | ACS grade |

| Deionized water | H₂O | 18.02 | - |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Activated carbon | C | - | - |

Equipment:

-